3-Bromo-n,n-diethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSNNPCAZZDVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294590 | |
| Record name | 3-bromo-n,n-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53142-19-1 | |
| Record name | NSC97237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-n,n-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 3-Bromo-N,N-diethylaniline (CAS: 53142-19-1)
This compound, identified by the CAS number 53142-19-1, is a substituted aromatic amine that serves as a crucial intermediate in the landscape of modern organic synthesis. Its structure, featuring a diethylamino group and a bromine atom at the meta position of a benzene ring, provides a unique combination of electronic and steric properties. The electron-donating diethylamino group activates the aromatic ring, while the bromine atom offers a reactive handle for a multitude of transformations, most notably in metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a firm understanding of its fundamental properties. These characteristics dictate its behavior in reactions, purification strategies, and storage conditions.
| Property | Value | Source |
| CAS Number | 53142-19-1 | |
| Molecular Formula | C₁₀H₁₄BrN | |
| Molecular Weight | 228.13 g/mol | |
| Boiling Point (Predicted) | 292.1 ± 13.0 °C | [1] |
| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.52 ± 0.30 | [1] |
| SMILES | CCN(CC)C1=CC(Br)=CC=C1 | |
| MDL Number | MFCD00461680 |
Strategic Synthesis: Accessing the Core Scaffold
The most direct and logical synthesis of this compound involves the N-alkylation of the readily available precursor, 3-bromoaniline. This transformation is a cornerstone of amine chemistry, leveraging the nucleophilicity of the amino group to react with an electrophilic ethyl source.
The causality behind this choice of pathway is rooted in efficiency and substrate availability. 3-bromoaniline is a common commercial starting material.[2] The use of a suitable base is critical; it serves to deprotonate the aniline nitrogen (or the ammonium salt formed after the first alkylation), regenerating its nucleophilicity to enable the second ethylation, thereby driving the reaction to completion to form the tertiary amine. The choice of an ethylating agent like ethyl iodide or diethyl sulfate is standard, and the reaction conditions are generally mild.
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to the Synthesis of 3-Bromo-N,N-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N,N-diethylaniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and dye industries. The presence of the bromine atom at the meta-position to the activating diethylamino group offers a unique pattern of reactivity for further functionalization, making it a desirable building block for complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, field-proven protocols and an analysis of the chemical principles underpinning each methodology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | Light brown to tan crystalline powder or liquid | 15-18 | 251 |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | Colorless to light yellow liquid | -38 | 217 |
| This compound | C₁₀H₁₄BrN | 228.13 | - | - | - |
Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired purity, scalability, and the specific requirements of the subsequent synthetic steps. This guide will focus on two primary and logically sound approaches:
-
N,N-Dialkylation of 3-Bromoaniline: A direct and efficient method starting from a commercially available precursor.
-
Multi-step Synthesis via Sandmeyer Reaction: A classic and versatile approach offering regiochemical control, starting from 3-nitroaniline.
A third, less common approach involving the direct bromination of N,N-diethylaniline will also be discussed, primarily to highlight the challenges associated with controlling the regioselectivity of this reaction.
Pathway 1: N,N-Dialkylation of 3-Bromoaniline
This is arguably the most straightforward and commonly employed method for the preparation of this compound. The core of this pathway is the introduction of two ethyl groups onto the nitrogen atom of 3-bromoaniline.
Causality Behind Experimental Choices
The selection of the alkylating agent and reaction conditions is critical for achieving high yields and minimizing side reactions. While simple alkyl halides like ethyl iodide or ethyl bromide can be used, they often lead to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. A more controlled and efficient approach is reductive amination, which involves the reaction of the primary amine with an aldehyde (acetaldehyde in this case) to form an intermediate imine, which is then reduced in situ to the corresponding N,N-diethyl derivative. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation as it is mild and selectively reduces the imine in the presence of the aldehyde.
Experimental Protocol: Reductive Amination of 3-Bromoaniline
This protocol is adapted from a similar procedure for the N,N-dimethylation of bromoanilines and is expected to provide good yields of the desired product.[1]
Materials:
-
3-Bromoaniline
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in tetrahydrofuran (THF).
-
Addition of Reagents: To this solution, add acetaldehyde (5.4 equivalents) followed by the portion-wise addition of sodium cyanoborohydride (5.4 equivalents).
-
Acidification: Carefully add glacial acetic acid (5.4 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to 50°C and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Workflow Diagram
Caption: Multi-step synthesis of this compound via the Sandmeyer reaction route.
Pathway 3: Direct Bromination of N,N-Diethylaniline (A Note on Regioselectivity)
While seemingly the most direct route, the direct bromination of N,N-diethylaniline presents significant challenges in achieving the desired meta-isomer.
Causality and Limitations
The diethylamino group is a strong activating and ortho-, para-directing group. [2]Therefore, the electrophilic substitution of N,N-diethylaniline with bromine will predominantly yield the para- and ortho-bromo isomers. Steric hindrance from the ethyl groups may slightly disfavor ortho-substitution compared to the dimethylamino group, but the para-product is expected to be the major product. [3]Achieving meta-bromination through this direct approach is generally not feasible under standard electrophilic aromatic substitution conditions.
Characterization Data
Expected ¹H NMR of this compound:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the benzene ring. The proton ortho to the bromine will likely be a singlet or a narrow triplet, while the other protons will exhibit more complex splitting.
-
Ethyl Protons: A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups (δ 3.0-3.5 ppm) and a triplet corresponding to the methyl protons (-CH₃) of the ethyl groups (δ 1.0-1.5 ppm).
Expected ¹³C NMR of this compound:
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-155 ppm). The carbon attached to the bromine will be significantly downfield.
-
Ethyl Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl groups.
Mass Spectrometry:
-
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2.
Safety and Handling
-
3-Bromoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
N,N-Diethylaniline: Toxic and combustible. Handle with appropriate PPE in a well-ventilated area.
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.
-
Sodium Cyanoborohydride: Toxic. Handle with care and avoid contact with acids, which can release toxic hydrogen cyanide gas.
Conclusion
References
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Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. (2020). Retrieved from [Link]
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This compound | C10H14BrN | CID 263036 - PubChem. (n.d.). Retrieved from [Link]
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Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - NSF Public Access Repository. (2018). Retrieved from [Link]
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Diethylaniline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Bromination of N,N-Dimethylaniline - Brooke Ledford - Prezi. (n.d.). Retrieved from [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Retrieved from [Link]
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Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. (n.d.). Retrieved from [Link]
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22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (2021). Retrieved from [Link]
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Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com. (2023). Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]
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Sandmeyer reaction - L.S.College, Muzaffarpur. (2022). Retrieved from [Link]
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Aniline, 3-bromo- - ChemBK. (2024). Retrieved from [Link]
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3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 3-Bromo-N,N-diethylaniline in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-N,N-diethylaniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers practical guidance on solvent selection, and presents robust experimental protocols for accurate solubility determination.
Introduction to this compound: A Molecule of Interest
This compound is an aromatic amine derivative with the chemical formula C₁₀H₁₄BrN.[1] Its structure, featuring a benzene ring substituted with a bromine atom and a diethylamino group, imparts a unique combination of lipophilicity and moderate polarity. Understanding its solubility is paramount for its effective use in chemical reactions, purification processes, and formulation development.
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 228.13 g/mol [1] |
| Appearance | Typically a liquid |
| IUPAC Name | This compound[1] |
Theoretical Framework: Principles Governing Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.
The this compound molecule possesses distinct regions influencing its solubility:
-
The Aromatic Ring and Bromine Atom: This portion of the molecule is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.
-
The Diethylamino Group: The nitrogen atom with its lone pair of electrons can participate in dipole-dipole interactions and potentially form weak hydrogen bonds with protic solvents.
The interplay of these structural features dictates the compound's affinity for various organic solvents. The presence of the bromine atom and the diethylamino group on the benzene ring influences the electron distribution, which in turn affects its interaction with solvent molecules. The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[3][4][5][6][7]
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on the known behavior of structurally similar compounds and general chemical principles. The parent compound, N,N-diethylaniline, is known to be soluble in organic solvents such as ethanol and ether.[8] Furthermore, the closely related compound, 3-Bromo-N,N-dimethylaniline, is miscible with chloroform, dichloromethane, and methanol.[9]
Based on this, this compound is expected to exhibit good solubility in a range of common organic solvents.
Predicted Solubility of this compound:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)[9] | High | The dipole-dipole interactions between the solvent and the diethylamino group, along with the dispersion forces with the aromatic ring, promote solubility. |
| Polar Protic | Ethanol, Methanol[9] | High | The ability of the solvent to engage in hydrogen bonding with the nitrogen of the diethylamino group, in addition to other intermolecular forces, leads to good solubility. |
| Nonpolar | Toluene, Hexane | Moderate to High | The nonpolar aromatic ring and alkyl chains of the solute interact favorably with nonpolar solvents through London dispersion forces. |
It is crucial to experimentally verify these predicted solubilities for specific applications, as subtle differences in molecular structure can lead to significant variations in solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[10]
The Shake-Flask Method: A Validated Approach
This method involves equilibrating a surplus of the solute with the solvent of interest at a constant temperature until the solution is saturated.[10]
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification
Accurate quantification of the dissolved solute is critical. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are commonly employed for this purpose.[11]
HPLC Method Development Considerations:
-
Column: A reverse-phase C18 column is typically suitable for aromatic amines.
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
UV-Visible Spectroscopy:
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the solvent of interest.
-
The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
-
Avoiding inhalation, ingestion, and skin contact.[14]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying chemical principles and employing robust experimental methodologies, researchers can confidently determine its solubility, enabling the optimization of synthetic procedures and the development of novel applications. The provided protocols serve as a self-validating system to ensure the generation of accurate and reproducible solubility data.
References
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PubChem. This compound. [Link]
-
Education.com. Testing the Solubility of Common Liquid Solvents. [Link]
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Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
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Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. [Link]
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Chemguide. phenylamine (aniline) and bromine water. [Link]
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Chemistry LibreTexts. Reactions of Phenylamine with Bromine Water. [Link]
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Khan Academy. Bromination of Aniline. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Slideshare. solubility experimental methods.pptx. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]
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Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]
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An In-Depth Technical Guide to 3-Bromo-N,N-diethylaniline: Synthesis, Properties, and Applications
Introduction and Historical Context
Aniline and its derivatives have been cornerstone molecules in the chemical industry since the dawn of synthetic organic chemistry in the 19th century. The introduction of a halogen atom, such as bromine, onto the aniline ring profoundly influences its chemical reactivity and provides a handle for further functionalization, making halogenated anilines valuable building blocks. 3-Bromo-N,N-diethylaniline, with its bromine atom at the meta position relative to the activating diethylamino group, presents a unique electronic and steric profile that can be strategically exploited in organic synthesis. While the historical record of this specific molecule is not as prominent as that of its simpler relatives, its utility can be inferred from the extensive research into bromoanilines as precursors to a wide array of complex organic molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₄BrN | PubChem[1] |
| Molecular Weight | 228.13 g/mol | PubChem[1] |
| CAS Number | 53142-19-1 | PubChem[1] |
| Canonical SMILES | CCN(CC)C1=CC(=CC=C1)Br | PubChem[1] |
| Computed Boiling Point | 292.1 ± 13.0 °C (Predicted) | ChemicalBook |
| Computed Density | 1.291 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
Spectroscopic Profile (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl groups. The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the two distinct carbons of the ethyl groups and four signals for the aromatic carbons, in addition to the carbon attached to the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a strong C-N stretching band. The C-Br stretching vibration will be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.
Synthesis of this compound: Plausible Methodologies
Two primary synthetic routes are viable for the preparation of this compound. The choice between them depends on the availability of starting materials and the desired scale of the reaction.
Pathway A: N,N-Diethylation of 3-Bromoaniline
This is arguably the more direct and controllable route, starting from the commercially available 3-bromoaniline. The reaction involves the nucleophilic substitution of an ethylating agent by the amino group of 3-bromoaniline.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3-bromoaniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents).
-
Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent like ethyl iodide or diethyl sulfate (2.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic amine.
-
An excess of the base and ethylating agent is used to drive the reaction to completion and ensure the formation of the tertiary amine.
-
Heating is necessary to overcome the activation energy of the reaction.
Pathway B: Direct Bromination of N,N-Diethylaniline
This approach involves the electrophilic aromatic substitution of N,N-diethylaniline. The diethylamino group is a strongly activating, ortho-, para-directing group. Therefore, achieving meta-bromination requires careful control of reaction conditions to overcome the strong directing effect.
Challenges and Considerations:
-
Regioselectivity: The primary challenge is to control the regioselectivity of the bromination. Direct bromination of N,N-diethylaniline with bromine will likely yield the para-isomer as the major product. The steric hindrance from the ethyl groups may slightly disfavor ortho-substitution compared to N,N-dimethylaniline.[3]
-
Over-bromination: The high reactivity of the starting material can lead to the formation of di- and tri-brominated products.
To favor the meta-isomer, one might consider bromination under strongly acidic conditions, where the anilinium ion is formed. The -N⁺HEt₂ group is a deactivating, meta-directing group. However, the equilibrium between the free amine and the anilinium ion would need to be carefully managed.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the presence of two key functional groups: the diethylamino group and the bromine atom.
-
The Diethylamino Group: This electron-donating group activates the aromatic ring, making it more susceptible to further electrophilic substitution.
-
The Bromine Atom: The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 3-position.
Applications in Drug Development and Dye Synthesis:
The structural motifs present in this compound make it an attractive intermediate for the synthesis of:
-
Pharmaceuticals: Bromoanilines are common precursors in the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be replaced with other functional groups through cross-coupling reactions to build the complex molecular architectures required for biological activity.
-
Azo Dyes: Aromatic amines are essential components in the synthesis of azo dyes. The diethylamino group acts as a powerful auxochrome, a color-intensifying group. Diazotization of another aromatic amine followed by coupling with this compound would lead to the formation of a highly colored azo compound. The bromine atom could be retained to modulate the dye's properties or used as a site for further modification.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on the GHS classifications for the closely related 3-Bromo-N,N-dimethylaniline, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[2] It may also cause serious eye irritation and is suspected of causing cancer.[2]
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through established organic chemistry methodologies, with the N,N-diethylation of 3-bromoaniline being the most probable route for achieving high purity and yield. The compound's chemical reactivity, stemming from its dual functionality, opens up numerous possibilities for its use in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries. Further research into the specific applications and reaction optimization of this compound is warranted to fully unlock its potential.
References
-
PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]
-
Reed, H. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359–11368. [Link]
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Taylor & Francis. Diethylaniline – Knowledge and References. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes & Protocols: 3-Bromo-N,N-diethylaniline as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Aniline Scaffold
In the landscape of modern pharmaceutical development, the aniline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Its inherent electronic properties and facile functionalization render it an invaluable starting point for constructing complex molecular architectures. Among the myriad of substituted anilines, 3-bromo-N,N-diethylaniline emerges as a particularly strategic building block. The presence of the bromine atom at the meta-position to the activating diethylamino group offers a reactive handle for a multitude of powerful cross-coupling reactions, while the diethylamino moiety can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for key synthetic transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe implementation in any synthetic workflow.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄BrN | |
| Molecular Weight | 228.13 g/mol | |
| CAS Number | 90-90-4 | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents |
Safety Profile: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a versatile functional group for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceuticals. The reaction of this compound with various boronic acids or esters provides access to a wide range of 3-aryl-N,N-diethylaniline derivatives.
The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Source: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ are commonly used.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence reaction rate and scope.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-N,N-diethylaniline.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes. This reaction is particularly valuable for the synthesis of cinnamic acid derivatives and other styrenyl compounds, which are important pharmacophores.
-
Catalyst: A palladium(II) salt like Pd(OAc)₂ is often used as the pre-catalyst, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine, are commonly employed to enhance catalyst stability and activity.
-
Base: An organic base, typically a trialkylamine like triethylamine, is used to neutralize the HX generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally good choices for the Heck reaction.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 228 mg), ethyl acrylate (1.5 mmol, 150 mg, 163 µL), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol, 202 mg, 279 µL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable diarylamine and N-aryl heterocyclic scaffolds.[2]
-
Catalyst and Ligand: A palladium pre-catalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand), is essential for efficient C-N bond formation.[3]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
Sources
Application Notes and Protocols: The Strategic Use of 3-Bromo-N,N-diethylaniline in the Synthesis of Novel Agrochemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-N,N-diethylaniline is a versatile substituted aniline derivative with significant potential as a building block in the synthesis of novel agrochemicals. While direct, large-scale commercial syntheses of specific agrochemicals using this starting material are not extensively documented in publicly available literature, its chemical functionalities—a reactive bromine atom and a sterically influential diethylamino group—make it an attractive scaffold for the exploration of new chemical space in pesticide discovery. This application note provides a technical guide on the potential applications of this compound in agrochemical synthesis, focusing on its utility in palladium-catalyzed cross-coupling reactions. A detailed, representative protocol for the synthesis of a hypothetical fungicidal scaffold is presented to illustrate its practical application in a research and development setting.
Introduction: The Potential of this compound in Agrochemical Discovery
The search for new agrochemicals with novel modes of action is critical to address the growing challenges of pesticide resistance and the need for more environmentally benign solutions. Substituted anilines are a cornerstone in the synthesis of a wide range of bioactive molecules, including herbicides, fungicides, and insecticides. This compound offers a unique combination of features for the synthetic chemist. The bromine atom at the meta-position of the benzene ring serves as a versatile handle for the introduction of various molecular fragments through well-established cross-coupling methodologies.[1][2] The N,N-diethylamino group, an electron-donating substituent, influences the electronic properties of the aromatic ring and can play a crucial role in the molecule's interaction with its biological target, as well as imparting specific physicochemical properties such as lipophilicity and metabolic stability.[3]
This guide will explore the synthetic utility of this compound and provide a practical, albeit illustrative, protocol for its incorporation into a potential agrochemical scaffold.
Key Synthetic Transformations
The reactivity of this compound can be primarily exploited at the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aniline ring and a variety of organoboron compounds (boronic acids or esters). This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups at the 3-position of the aniline.[2][4][5][6]
-
Heck Coupling: The Heck reaction facilitates the coupling of this compound with alkenes, leading to the formation of substituted styrenes or other vinylated derivatives.[7][8][9]
-
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety through the coupling with a terminal alkyne, providing access to a different class of molecular architectures.[10][11][12]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to couple this compound with a wide range of amines, amides, or other nitrogen nucleophiles, opening up possibilities for diverse structural modifications.[13][14][15][16]
The choice of reaction depends on the desired final structure of the target agrochemical. For the purpose of this application note, we will focus on the Suzuki-Miyaura coupling due to its broad substrate scope and mild reaction conditions.
Representative Application: Synthesis of a Hypothetical Fungicidal Scaffold
To illustrate the practical application of this compound, we present a hypothetical synthesis of a novel fungicidal scaffold. Many successful fungicides contain a substituted pyrazole ring linked to an aromatic system. In this example, we will synthesize a molecule where the 3-(N,N-diethylamino)phenyl group is attached to a 1-methyl-1H-pyrazole core.
Synthetic Strategy
The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrazoleboronic acid ester. This approach allows for the late-stage introduction of the aniline moiety, which is advantageous for building a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for the hypothetical fungicidal scaffold.
Experimental Protocol
Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-N,N-diethylaniline
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
This compound (1.0 eq)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 228 mg), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 mmol, 231 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 3-(1-Methyl-1H-pyrazol-4-yl)-N,N-diethylaniline.
Rationale for Experimental Choices
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile palladium catalyst suitable for a wide range of Suzuki-Miyaura couplings, including those with electron-rich anilines.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents. Degassing the water is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Temperature: A reaction temperature of 90 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe without causing significant decomposition of the starting materials or product.
Expected Data
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Expected Value |
| Reactant | This compound |
| Molecular Weight | 228.13 g/mol |
| Amount | 228 mg (1.0 mmol) |
| Product | 3-(1-Methyl-1H-pyrazol-4-yl)-N,N-diethylaniline |
| Molecular Weight | 229.32 g/mol |
| Theoretical Yield | 229 mg |
| Expected Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
Visualization of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
While this compound may not yet be a widely cited starting material for commercial agrochemicals, its chemical properties make it a valuable tool for researchers in the field of agrochemical discovery. The ability to leverage the bromo-substituent for versatile cross-coupling reactions allows for the efficient construction of novel molecular scaffolds. The provided hypothetical synthesis of a fungicidal scaffold via a Suzuki-Miyaura coupling serves as a practical example of how this building block can be effectively utilized in the design and synthesis of new bioactive molecules. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the development of next-generation crop protection agents.
References
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Agrochemical Lead Optimization by Scaffold Hopping. Retrieved from [Link]
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MDPI. (n.d.). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Retrieved from [Link]
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PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
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ChemRxiv. (n.d.). The most common linkers in bioactive molecules and their bioisosteric replacement network. Retrieved from [Link]
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CORDIS. (n.d.). Synthesis and photochemistry of aniline derivatives for development of new photocages. Retrieved from [Link]
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PMC. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
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ResearchGate. (2009, June 26). 3-Substituted Anilines as Scaffolds for the Construction of Glutamine Synthetase and DXP-Reductoisomerase Inhibitors. Retrieved from [Link]
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ResearchGate. (2025, October 10). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
NIH. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Retrieved from [Link]
-
NIH. (n.d.). Insights into Metabolic Engineering of Bioactive Molecules in Tetrastigma hemsleyanum Diels & Gilg: A Traditional Medicinal Herb. Retrieved from [Link]
-
PMC. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]
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YouTube. (2020, February 28). Organometallics 3: Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Sonogashira Cross-Coupling. Retrieved from [Link]
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ResearchGate. (2025, October 8). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 3-Bromo-N,N-diethylaniline: A Guide for Research and Development
Introduction: The Role of Substituted Anilines in Synthesis
3-Bromo-N,N-diethylaniline (CAS No. 53142-19-1) is a substituted aromatic amine, a class of molecules that serves as a cornerstone for synthetic chemistry.[1][2] For researchers in drug development and materials science, such intermediates are pivotal. They are versatile scaffolds used in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[3][] The specific placement of the bromine atom and the diethylamino group on the aniline ring imparts unique reactivity, making it a valuable precursor for creating targeted molecular architectures through cross-coupling reactions and other functional group transformations.[3][5]
The integrity of any synthesis is contingent upon the quality and proper handling of its foundational reagents. The purity of an intermediate like this compound is critical, as contaminants can introduce unwanted side reactions, reduce yields, and complicate the purification of downstream products.[5] Equally important are the safety protocols surrounding its use. Due to its chemical nature, shared with other halogenated anilines, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the experimental environment.
This guide provides a comprehensive framework for the safe handling, storage, and use of this compound. It is designed for the professional researcher, offering not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental excellence.
Section 1: Compound Profile and Hazard Identification
A thorough understanding of the physicochemical properties and inherent hazards of a compound is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not extensively documented, data from closely related analogues like 3-Bromo-N,N-dimethylaniline and other brominated anilines provide a strong basis for risk assessment.[6][7][8]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound and a close analogue for reference. This data is essential for planning experimental setups, such as distillations, and for understanding the compound's physical behavior under laboratory conditions.
| Property | This compound | 3-Bromo-N,N-dimethylaniline (Analogue) | Source(s) |
| CAS Number | 53142-19-1 | 16518-62-0 | [1][9],[10] |
| Molecular Formula | C₁₀H₁₄BrN | C₈H₁₀BrN | [1],[10] |
| Molecular Weight | 228.13 g/mol | 200.08 g/mol | [9], |
| IUPAC Name | This compound | 3-bromo-N,N-dimethylaniline | [1],[10] |
| Density | Not available | 1.461 g/mL at 25 °C | |
| Refractive Index | Not available | n20/D 1.6120 |
GHS Hazard Classification and Precautionary Statements
Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The following classifications are extrapolated from safety data sheets of similar molecules.[7][8]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6][11]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6][11]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[6][11]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[6][11]
-
Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[6][11]
Precautionary Statements (Prevention):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[11]
-
P271: Use only outdoors or in a well-ventilated area.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
Precautionary Statements (Response):
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Section 2: Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the chemical's purity and preventing accidental exposure.
Receiving and Storage Protocol
The integrity of this compound from receipt to use is maintained by following a systematic storage procedure.
Step-by-Step Protocol:
-
Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill response procedures immediately (see Section 4).
-
Log Inventory: Record the date of receipt, manufacturer, lot number, and quantity in the laboratory's chemical inventory system.
-
Designate Storage Area: Store the container in a designated area for toxic and irritant compounds. This area should be a cool, dry, and well-ventilated place.[7][12]
-
Container Integrity: Ensure the container is tightly closed to prevent the ingress of moisture and air.[12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]
-
Segregate Incompatibles: Store away from strong oxidizing agents, strong acids, and strong bases.[8] Contact with these substances can lead to vigorous, exothermic reactions.
-
Temperature Control: Keep in a cool, well-ventilated place away from heat sources and direct sunlight.[13] Some related compounds recommend storage at +15°C to +25°C.[14]
Causality Insight: Anilines are susceptible to oxidation and degradation, which can be accelerated by light, air, and heat. Storing the compound in a cool, dark, and tightly sealed container minimizes the formation of impurities that could compromise subsequent synthetic steps. Segregation from incompatible materials prevents dangerous reactions.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
Engineering Controls:
-
Primary Control: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6][14]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[11]
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield.[15]
-
Hand Protection: 12-inch Neoprene gloves or other chemically resistant gloves.[15] Always inspect gloves for tears or punctures before use.
-
Body Protection: A chemically resistant apron over a standard lab coat.[15]
-
Footwear: Closed-toe shoes are mandatory. HAZ-MAT boots should be available for spill response.[15]
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// Define edges Start -> Assess; Assess -> EngControls; EngControls -> PPE_Selection; EngControls -> Emergency [label="No"]; Emergency -> Handling [style=invis]; // Hidden edge for layout PPE_Selection -> Handling; Handling -> Doffing; Doffing -> Disposal; Disposal -> Wash; Wash -> End; } enddot Caption: Logical workflow for ensuring personal safety before, during, and after handling the chemical.
Section 3: Experimental Protocols
Adherence to standardized protocols for common laboratory procedures minimizes risk and ensures reproducibility.
Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE as outlined in Section 2.2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Area: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor drips or spills.
-
Equipment: Use a tared, sealed container (e.g., a vial with a septum cap or a round-bottom flask with a stopper) for weighing. Do not weigh the compound on an open watch glass.
-
Transfer: Use a clean glass pipette or syringe to transfer the liquid compound from the stock bottle to the tared container. Perform the transfer slowly to avoid splashing.
-
Sealing: Immediately seal both the stock bottle and the receiving container after the transfer is complete.
-
Cleanup: Decontaminate the exterior of the containers and any tools used with an appropriate solvent (e.g., ethanol), collecting the waste for proper disposal.
-
Documentation: Record the exact amount weighed in the laboratory notebook.
Causality Insight: Working within a fume hood and using sealed containers minimizes the release of harmful vapors into the breathing zone. The absorbent liner provides a simple and effective secondary containment measure, simplifying cleanup in the event of a small spill.
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Protocol
This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional emergency response.
Step-by-Step Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate Area: Secure the area and restrict access. If the spill is significant, close the laboratory doors to prevent vapor spread.[16]
-
Assess the Spill: Do not approach the spill without the proper PPE. Consult the Safety Data Sheet (SDS).[16]
-
Containment: If safe to do so, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[16]
-
Absorption: Gently cover and absorb the spilled liquid with the absorbent material. Avoid splashing.[17]
-
Collection: Once the liquid is fully absorbed, carefully sweep the material into a labeled, sealable container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials and rinsate for disposal as hazardous waste.[16]
-
Ventilation: Allow the area to ventilate thoroughly before resuming work.
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EH&S) department.[16]
First Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Labeling: Label waste containers clearly with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Disposal must be in accordance with all local, state, and federal regulations.[6][7][8] Do not dispose of down the drain.[7][11]
Conclusion
This compound is a valuable intermediate for chemical synthesis, particularly in the fields of pharmaceutical and materials development. Its utility, however, is paired with potential hazards that demand respect and careful management. By integrating the principles and protocols outlined in this guide—from rigorous hazard assessment and engineering controls to meticulous handling procedures and emergency preparedness—researchers can work with this compound safely and effectively. A proactive safety culture, grounded in a deep understanding of the chemicals being used, is the bedrock of innovative and responsible science.
References
- Zhao, K., Chen, T., Wang, H., Liu, Y., Liang, S., Sun, B., Tian, H., & Li, N. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. Taylor & Francis.
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: N,N-DIETHYLANILINE AR. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
-
Organic Syntheses. (n.d.). Procedure: A. 4-Bromo-N,N-dimethylaniline (2). Retrieved from [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
-
ECHA. (n.d.). Registration Dossier: N,N-Diethylaniline. European Chemicals Agency. Retrieved from [Link]
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Application Note: 3-Bromo-N,N-diethylaniline as a Versatile Intermediate for the Synthesis of High-Performance Azo Dyes
Abstract
This technical guide provides a comprehensive overview of the application of 3-bromo-N,N-diethylaniline as a pivotal coupling component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with widespread applications in the textile, printing, and specialty chemicals industries.[1] The unique electronic and steric properties imparted by the bromine substituent and the diethylamino group on the aniline scaffold allow for the generation of dyes with distinct shades and enhanced fastness properties. This document outlines the fundamental chemical principles, provides a detailed, field-proven experimental protocol, and discusses methods for the characterization and purification of the resulting dye products. The content is designed for researchers and scientists in chemistry and materials science, as well as professionals in drug development exploring novel chromophores.
Introduction: The Strategic Role of this compound in Dye Chemistry
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–), which link two aromatic moieties.[1][2] This azo bridge creates an extended conjugated system that is responsible for the absorption of light in the visible spectrum, thus imparting color.[2] The synthesis of azo dyes is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophilic partner.[3]
The choice of the coupling component is critical as it significantly influences the final color and performance properties of the dye. This compound is a highly effective coupling agent for several key reasons:
-
Strong Activating Group: The N,N-diethylamino group is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution by the diazonium ion.
-
Steric and Electronic Influence of Bromine: The bromine atom, an electron-withdrawing group, modulates the electron density of the ring and can influence the resulting dye's lightfastness and chemical stability. Its position at the meta-position relative to the amino group ensures that the sterically favored and electronically activated para-position remains available for coupling.
-
Bathochromic Shift: The combination of these substituents often leads to a bathochromic (deepening of color) shift in the absorption spectrum, enabling the creation of vibrant shades from yellow to red.[4]
This application note provides a robust protocol for the synthesis of a novel azo dye using this compound, demonstrating its utility and providing a validated methodology for laboratory-scale production.
Foundational Chemical Principles
The synthesis is a classic example of electrophilic aromatic substitution and proceeds via two distinct, temperature-sensitive stages.
Step 1: Diazotization of a Primary Aromatic Amine
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6]
Mechanism: The reaction is initiated by the formation of the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen of the amine attacks the nitrosonium ion, leading to a cascade of proton transfers and the elimination of water to form the stable aryldiazonium ion (Ar-N₂⁺).
Causality Behind Experimental Conditions: This reaction must be performed at low temperatures (0–5 °C).[7] The resulting diazonium salt is unstable at higher temperatures and would otherwise decompose, liberating nitrogen gas and leading to unwanted side products.[8] The presence of excess acid is crucial to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.
Step 2: Azo Coupling Reaction
The diazonium salt is a weak electrophile and requires a highly activated aromatic ring to react.[3][9] this compound serves as this activated nucleophile. The lone pair of electrons on the diethylamino nitrogen atom strongly activates the aromatic ring, directing the electrophilic attack of the diazonium ion to the para position.
Mechanism: This is an electrophilic aromatic substitution reaction.[9] The diazonium ion attacks the electron-rich carbon atom para to the diethylamino group. The reaction proceeds through a resonance-stabilized intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and form the stable azo-linked product.
Causality Behind Experimental Conditions: The coupling reaction is typically carried out in a slightly acidic to neutral medium. The pH is critical; if the solution is too acidic, the concentration of the active coupling species (the free aniline derivative) is reduced due to protonation. If it is too basic, the diazonium salt can be converted into an unreactive diazohydroxide.
Experimental Protocol: Synthesis of 4-((4-bromo-2,6-diethylphenyl)diazenyl)phenol
This protocol details the synthesis of a representative azo dye starting from 4-aminophenol and coupling with this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 4-Aminophenol | C₆H₇NO | 109.13 | 1.09 g (10 mmol) | Sigma-Aldrich |
| This compound | C₁₀H₁₄BrN | 228.13 | 2.28 g (10 mmol) | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | Fisher Scientific |
| Hydrochloric Acid, conc. | HCl | 36.46 | ~5 mL | VWR |
| Sodium Hydroxide | NaOH | 40.00 | As needed | J.T. Baker |
| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | Pharmco-AAPER |
| Deionized Water | H₂O | 18.02 | As needed | --- |
| Ice | --- | --- | As needed | --- |
Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
-
Reagent Handling: Concentrated HCl is highly corrosive. 4-aminophenol and this compound are toxic and can cause skin irritation.[10][11] Avoid inhalation and skin contact.[10]
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately.[12]
Step-by-Step Synthesis Workflow
Part A: Preparation of the Diazonium Salt Solution (from 4-Aminophenol)
-
In a 250 mL beaker, combine 1.09 g (10 mmol) of 4-aminophenol with 50 mL of deionized water.
-
Slowly add 2.5 mL of concentrated hydrochloric acid while stirring. The mixture may need to be gently warmed to achieve full dissolution, then cooled back down.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over 10-15 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 2.28 g (10 mmol) of this compound in 50 mL of deionized water containing 2.5 mL of concentrated HCl.
-
Cool this solution in an ice bath to 0–5 °C.
-
Slowly, and with vigorous stirring, add the freshly prepared diazonium salt solution from Part A to the this compound solution.
-
A deeply colored precipitate should form almost immediately.
-
After the addition is complete, slowly add a 10% aqueous solution of sodium hydroxide dropwise until the mixture is neutral to slightly alkaline (pH 7-8), which facilitates the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification of the Azo Dye
-
Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Recrystallization (Purification): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the dye completely. If insoluble impurities remain, perform a hot gravity filtration.[12]
-
Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at 50 °C.[12]
Visualization of Synthesis and Workflow
The following diagrams illustrate the chemical transformation and the laboratory workflow.
Caption: Overall two-step synthesis of an azo dye.
Caption: Detailed experimental workflow for azo dye synthesis.
Characterization and Data
The synthesized and purified dye should be characterized to confirm its identity and purity.
| Property | This compound | Representative Synthesized Dye |
| Molecular Formula | C₁₀H₁₄BrN | C₁₆H₁₈BrN₃O |
| Molecular Weight | 228.13 g/mol | 348.24 g/mol |
| Appearance | Liquid | Deep Red / Orange Solid |
| λmax (in Ethanol) | N/A | ~450-490 nm (Expected) |
| Key FTIR Peaks (cm⁻¹) | C-Br, C-N, Aromatic C-H | N=N (azo), O-H, C-Br, C-N |
Analytical Techniques:
-
UV-Visible Spectroscopy: The UV-Vis spectrum, recorded in a solvent like ethanol, is used to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.[4][13]
-
FTIR Spectroscopy: Infrared spectroscopy helps confirm the presence of key functional groups. The disappearance of the primary amine peaks from the starting material and the appearance of a characteristic azo group (N=N) peak (typically weak, around 1505–1525 cm⁻¹) are indicative of a successful reaction.[2][14]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous assignment of all protons and carbons, confirming the substitution pattern on the aromatic rings.[2][4]
-
Mass Spectrometry: Confirms the molecular weight of the final product, matching the expected value for the dye.[2][15]
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of azo dyes. The protocol described herein provides a reliable and self-validating method for producing a novel dye with high purity. The strategic placement of the bromo and diethylamino substituents offers chemists a powerful tool to tune the electronic properties of the chromophore, leading to the development of dyes with specific, desirable characteristics for advanced applications. The principles and methodologies discussed are broadly applicable and can be adapted for the synthesis of a diverse library of azo compounds.
References
- International Journal of Original Recent Advanced Research. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES.
- Unknown. The Synthesis of Azo Dyes.
-
ResearchGate. Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. Available at: [Link]
-
Hulet, R. (2021). Synthesis of an azo dye. YouTube. Available at: [Link]
-
MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Available at: [Link]
-
MDPI. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]
- The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
-
Bairagi, G., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Available at: [Link]
-
Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Available at: [Link]
- Google Patents. (2006). Method for the recrystallisation and/or purification of azo-type compounds.
-
PubMed. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Available at: [Link]
-
MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Available at: [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzenamine, 3-bromo-N,N-dimethyl-.
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline.
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]
- Unknown. Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes.
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?. Available at: [Link]
-
ICAIIT Conference. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Available at: [Link]
- Carl ROTH. Safety Data Sheet: N,N-diethylaniline.
-
Masterson, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
-
University of Baghdad. (2025). Design and Structural Characterization of Novel Azo-Theophylline as Acid-Base Indicator. Available at: [Link]
-
Wikipedia. Azo coupling. Available at: [Link]
-
Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Available at: [Link]
-
PMC - NIH. (2025). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches. Available at: [Link]
-
NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available at: [Link]
-
Scholars Research Library. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Available at: [Link]
- Ing. Petr Švec - PENTA s.r.o. (2024). SAFETY DATA SHEET: N,N-Dimethylaniline.
-
Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Available at: [Link]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting unexpected results in reactions involving 3-Bromo-n,n-diethylaniline
Technical Support Center: 3-Bromo-N,N-diethylaniline
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the use of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot unexpected results and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and general reactivity of this compound.
Q1: How should I properly store this compound to ensure its stability?
A: this compound, like many aniline derivatives, is susceptible to oxidation and degradation upon exposure to light and air.[1] Over time, this can lead to the formation of colored impurities and a reddish-brown tint, which can complicate reactions and purification.[1] For optimal stability, store the compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and keep it in a cool, dark, and dry place.[2][3]
Q2: My this compound has darkened. Can I still use it?
A: A slight darkening to a pale yellow or brown is common and often does not significantly impact many cross-coupling reactions, provided the discoloration is minor. However, for high-purity applications or sensitive downstream steps, purification is recommended. You can purify the material by passing it through a short plug of neutral alumina or silica gel, eluting with a non-polar solvent like hexanes, or by vacuum distillation. The presence of significant coloration indicates the formation of oxidative oligomers that can interfere with catalysis.
Q3: What makes this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A: The N,N-diethylamino group presents a dual challenge. First, it is a strong electron-donating group, which enriches the aryl ring with electron density. This makes the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond—the first and often rate-limiting step in cross-coupling—slower and more difficult compared to electron-deficient aryl bromides.[4] Second, the nitrogen's lone pair can act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5] Careful selection of ligands is crucial to mitigate this effect.
Q4: Which cross-coupling reactions are most suitable for this substrate?
A: Despite its challenges, this compound is a viable substrate for several key cross-coupling reactions. Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are commonly and successfully performed.[6][7] The key to success lies in using specialized ligands and conditions tailored for electron-rich aryl halides. For instance, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the challenging oxidative addition step.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid has stalled or failed completely. What are the primary causes and how can I fix it?
A: Failure in this reaction is almost always linked to the catalyst's inability to perform the initial oxidative addition or subsequent steps in the catalytic cycle. Below is a systematic guide to troubleshooting this issue.
The Suzuki-Miyaura reaction relies on a delicate sequence of steps. For an electron-rich substrate like this compound, the cycle is prone to failure at specific points.
Use the following decision tree to diagnose the issue systematically.
Expert Analysis:
-
FAIL POINT A (Oxidative Addition): This is the most common point of failure. The electron-donating N,N-diethylamino group slows this step. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands). These ligands stabilize the electron-rich palladium center and promote the C-Br bond cleavage. Using a modern, well-defined palladacycle precatalyst can also ensure a consistent generation of the active Pd(0) species.
-
-
FAIL POINT B (Transmetalation): This step requires the activation of the boronic acid by a base.[8]
-
Solution: Weak bases like Na₂CO₃ may be insufficient. Use stronger bases such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also critical; finely ground K₃PO₄ often improves reproducibility.[4] For anhydrous conditions, a small amount of water can sometimes be beneficial for reactions involving K₃PO₄.[4]
-
-
Reagent Quality: The stability of your boronic acid partner is crucial. Boronic acids can dehydrate to form unreactive cyclic boroxine trimers.
-
Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, use a slight excess (1.2–1.5 equivalents). Ensure your solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Problem 2: Significant Formation of Side Products
Q: My reaction works, but I'm getting a high percentage of N,N-diethylaniline (from hydrodebromination) as a byproduct. How can I suppress this?
A: Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the palladium intermediate reacts with a hydrogen source before it can couple with the intended partner.
Mechanistic Insight: The Ar-Pd(II)-Br intermediate can undergo reductive elimination with a hydride source. Common hydride sources in cross-coupling reactions include water, alcohols (solvents), or even the phosphine ligands themselves under certain conditions.[9]
Solutions to Minimize Hydrodebromination:
-
Scrupulous Anhydrous/Anaerobic Technique: Water is a primary hydrogen source.[9] Ensure all reagents, solvents, and glassware are rigorously dried. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Choice of Base and Solvent: Avoid using protic solvents if possible. If a co-solvent is needed, use aprotic options like dioxane, toluene, or THF. Some bases can also promote this side reaction; ensure your base is non-nucleophilic and dry.
-
Optimize Catalyst and Ligand: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower hydrodebromination pathway. Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1) to prevent the formation of coordinatively unsaturated palladium species that may be more prone to side reactions.
Q: I'm observing a significant amount of 3,3'-bis(N,N-diethylamino)biphenyl (homocoupling product). What causes this and how can I prevent it?
A: Homocoupling of the starting material is another frequent side reaction, particularly with electron-rich aryl halides.[10]
Mechanistic Insight: This can occur through several pathways. One common route involves the transmetalation of a second molecule of Ar-Pd-Br with the boronic acid-activated palladium complex, or through a Pd(I) dimer pathway. It is often more prevalent at higher temperatures or when the desired cross-coupling is slow.
Solutions to Minimize Homocoupling:
-
Control Stoichiometry: Ensure you are not using a large excess of the this compound. Start with a 1:1.2 ratio of the aniline to the boronic acid.
-
Lower Catalyst Loading: While counterintuitive, sometimes very high catalyst concentrations can promote side reactions. Titrate the catalyst loading down (e.g., from 3 mol% to 1 mol%) to see if the ratio of product to homocoupled byproduct improves.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screening at 80 °C and only increase if conversion is poor.
Section 3: Protocols & Methodologies
Optimized Conditions for Common Cross-Coupling Reactions
The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound. These should be considered starting points for your optimization.
| Reaction Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) | NaOtBu (1.5) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-3%) | None (CuI co-catalyst) | Et₃N (3.0) | THF or DMF | 60-80 |
Protocol 1: A General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 eq), K₃PO₄ (2.0 mmol, 2.0 eq, finely ground), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 eq) via syringe. Then, add degassed dioxane (4 mL) and degassed water (0.4 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Palladium Catalyst Removal
Residual palladium in the final product is a major concern, especially in pharmaceutical applications. Metal scavengers are highly effective for this purpose.[11][12]
-
Dissolution: After initial workup and removal of the bulk solvent, dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate, or DCM) at a concentration of ~50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-bound scavenger (10-20 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours.[13]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.[13][14] Wash the pad thoroughly with the same solvent to ensure complete product recovery.[13]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the palladium-free product. Verify palladium levels using ICP-MS analysis if required.
References
-
Taylor & Francis. (n.d.). Diethylaniline – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-N,N-dimethylaniline. PubChem. Retrieved from [Link]
-
Bruneau, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Mao, J., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. Retrieved from [Link]
-
Cargo Handbook. (n.d.). Aniline. Retrieved from [Link]
-
Lovell, M. M., et al. (2017). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Chulkova, T. G., et al. (2024). Effect of the Structure of C,N-Chelate Diaminocarbene Palladium(II) Complexes on Their Catalytic Activity in the Suzuki Reaction. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene. Retrieved from [Link]
-
Society of American Period Furniture Makers Forums. (2008). Shelf Life of Aniline Dye. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Analytical Characterization of 3-Bromo-N,N-diethylaniline
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of reproducible, high-quality downstream synthesis. 3-Bromo-N,N-diethylaniline, a key building block in the synthesis of various dyes and active pharmaceutical ingredients (APIs), is no exception.[1][2] Its purity and structural integrity directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We move beyond simple standard operating procedures to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating system for confirming identity, purity, and stability.
Physicochemical Properties: The Starting Point
Before delving into complex analytical techniques, a foundational understanding of the compound's physical and chemical properties is essential. These parameters influence sample preparation, choice of analytical column, and instrument conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | [3] |
| Molecular Weight | 228.13 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 292.1±13.0 °C (Predicted) | [4] |
| Density | 1.291±0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | This compound | [3] |
Chromatographic Methods: Assessing Purity and Quantifying Components
Chromatography is the cornerstone for evaluating the purity of this compound. The primary goal is to separate the main compound from any unreacted starting materials (e.g., N,N-diethylaniline), regioisomers (e.g., 2- or 4-bromo-N,N-diethylaniline), and products of over-bromination.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the workhorse for analyzing volatile and semi-volatile compounds. Its high resolution and the definitive structural information from the mass spectrometer make it ideal for identifying and quantifying thermally stable impurities. For aniline derivatives, which can be challenging due to their polarity, proper column selection and derivatization (if necessary) are critical. However, for this compound, its volatility and thermal stability are generally sufficient for direct analysis.[5]
Trustworthiness: The self-validating nature of GC-MS comes from its two-dimensional data output: retention time (from GC) and mass spectrum (from MS). A known standard should be run to confirm the retention time, while the mass spectrum should exhibit the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous identification.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.[1]
-
Instrument Setup:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm x 0.25 µm, is recommended for its versatility in resolving a range of aromatic compounds.
-
Injector: Set to 250°C in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Final hold: 5 minutes. (This program ensures elution of volatile solvents before ramping to a temperature that effectively separates potential isomers and higher-boiling impurities.)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the main peak corresponding to this compound. The mass spectrum should show the molecular ion [M]⁺ at m/z 227/229 and characteristic fragments. Purity is determined by calculating the area percentage of the main peak relative to the total ion chromatogram (TIC).[1]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is indispensable for analyzing non-volatile or thermally labile impurities that are not amenable to GC. For brominated anilines, reverse-phase HPLC with a C18 column is the method of choice. The key to a robust HPLC method is the optimization of the mobile phase to achieve adequate separation of closely related isomers and polar impurities.
Trustworthiness: Method validation is achieved by demonstrating specificity, linearity, accuracy, and precision. Specificity is shown by resolving the main analyte peak from all known impurities and degradation products. A photodiode array (PDA) detector adds another layer of validation by allowing for peak purity analysis and tentative identification based on UV spectra.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the this compound sample in acetonitrile.
-
Instrument Setup:
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent hydrophobic retention for this class of compounds.[6]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18-20 min: Re-equilibrate at 70% B (A gradient is crucial to elute any highly retained, non-polar impurities while ensuring the main peak is sharp and well-resolved.)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 220 nm.[6]
-
-
Data Analysis: Calculate purity based on the relative peak areas in the chromatogram. The retention time should be confirmed against a reference standard.[1]
Spectroscopic Methods: Unambiguous Structural Elucidation
While chromatography excels at purity assessment, spectroscopy provides definitive structural confirmation. A combination of NMR, MS, and IR spectroscopy is required for a complete characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of the diethylamino group. ¹³C NMR will identify the number of unique carbon environments.
Trustworthiness: The self-validating power of NMR lies in the logical consistency of the data. Chemical shifts, integration values (for ¹H), and coupling patterns must all align with the proposed structure. For example, the aromatic region in the ¹H NMR spectrum of a 3-substituted aniline should present a distinct pattern of four protons, which can be definitively assigned using 2D NMR techniques like COSY and HSQC if needed.
-
¹H NMR (in CDCl₃):
-
Aromatic Protons (4H): Expect complex multiplets between δ 6.6-7.2 ppm. The bromine and diethylamino groups will influence the chemical shifts, leading to four distinct signals. For comparison, the aromatic protons of 3-bromoaniline appear between δ 6.5-7.0 ppm.[7]
-
Methylene Protons (-CH₂-) (4H): A quartet around δ 3.3-3.4 ppm due to coupling with the methyl protons.
-
Methyl Protons (-CH₃) (6H): A triplet around δ 1.1-1.2 ppm due to coupling with the methylene protons.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-N) will be the most deshielded, while the carbon attached to the bromine (C-Br) will be significantly shielded by the "heavy atom effect."
-
Aliphatic Carbons (4C): Two signals are expected for the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl groups.
-
Mass Spectrometry (MS)
Expertise & Experience: As a standalone technique (e.g., via direct infusion) or coupled with chromatography (GC-MS, LC-MS), MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For halogenated compounds, the isotopic pattern is a critical diagnostic tool.
Trustworthiness: The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[8] This provides irrefutable evidence for the presence of a single bromine atom in the molecule.
-
Molecular Ion (M⁺): A strong pair of peaks at m/z 227 and 229, with approximately equal intensity.
-
Key Fragment: A significant peak at m/z 212/214, corresponding to the loss of a methyl group (•CH₃), which is a common fragmentation pathway for N-alkylated anilines.
-
Other Fragments: Loss of an ethyl group or further fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, a tertiary amine, the absence of N-H stretching bands is a key diagnostic feature that distinguishes it from primary or secondary amine impurities.[9]
Trustworthiness: The consistency of the obtained spectrum with known spectral data for aromatic amines and brominated compounds validates the functional group profile. The spectrum for the closely related 3-Bromo-N,N-dimethylaniline is available for comparison in public databases.[8]
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2970 cm⁻¹
-
C=C stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-N stretching (aromatic amine): ~1350 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Comparative Guide to Analytical Methods
| Method | Information Provided | Strengths | Limitations | Best For |
| GC-MS | Purity, impurity identification, molecular weight, fragmentation | High resolution, high sensitivity, definitive identification | Requires volatile & thermally stable analytes | Quantifying volatile impurities and isomers |
| HPLC-UV/PDA | Purity, quantification | Versatile, suitable for non-volatile compounds, PDA gives spectral confirmation | Lower resolution than GC for some isomers | Purity assessment of raw materials and final product |
| NMR | Unambiguous structure, isomer confirmation, quantification | Definitive structural information, non-destructive | Lower sensitivity, requires pure sample for clarity | Absolute structural confirmation and isomer differentiation |
| MS (Direct) | Molecular weight, elemental composition (HRMS), fragmentation | Fast, provides isotopic information | Does not separate mixtures, can have matrix effects | Rapid confirmation of molecular weight |
| IR | Functional groups | Fast, non-destructive, simple sample preparation | Provides limited structural detail, not suitable for quantification | Quick identity check and functional group verification |
Visualizing the Analytical Workflow
A comprehensive characterization follows a logical progression from initial purity checks to definitive structural confirmation.
Caption: Comprehensive analytical workflow for this compound.
References
-
PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Taylor & Francis Online. Diethylaniline – Knowledge and References. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]
-
ACS Publications. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
ResearchGate. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water | Request PDF. [Link]
-
ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
-
NIST. N,N-Diethylaniline. NIST Chemistry WebBook. [Link]
-
Ataman Kimya. BORANE-N,N-DIETHYLANILINE. [Link]
-
Wikipedia. Diethylaniline. [Link]
-
ChemSynthesis. 4-bromo-N,N-diethylaniline. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of 3-Bromo-N,N-diethylaniline: HPLC vs. GC-MS
In the landscape of pharmaceutical and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the very foundation upon which the safety, efficacy, and reproducibility of the final product are built. 3-Bromo-N,N-diethylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, is no exception. Ensuring its purity is a critical step that demands robust, reliable, and well-understood analytical methodologies.
This guide provides an in-depth comparison of two instrumental pillars of modern analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish a framework for self-validating systems, and ground our discussion in authoritative standards to provide a field-proven perspective for researchers, scientists, and drug development professionals.
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method is one that is designed to separate the compound of interest from its probable impurities. The synthesis of this compound, typically involving the bromination of N,N-diethylaniline, can introduce several process-related impurities.[1] A well-designed purity assessment strategy must be capable of resolving and quantifying these species, which may include:
-
Unreacted Starting Material: N,N-diethylaniline.
-
Regioisomers: 2-Bromo-N,N-diethylaniline and 4-Bromo-N,N-diethylaniline, formed from bromination at the ortho and para positions.
-
Over-brominated Products: Dibromo- or even tribromo-N,N-diethylaniline species.
The choice of analytical technique must therefore be predicated on its ability to differentiate between these closely related structures.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, a category to which many substituted anilines belong.[2] Its strength lies in the vast array of stationary and mobile phases available, allowing for fine-tuned selectivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is particularly effective.
Causality Behind the Method: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like our target analyte. A gradient elution using acetonitrile and water allows for the efficient separation of compounds with differing polarities, ensuring that both the more polar starting material and the potentially less polar over-brominated impurities are resolved from the main analyte peak. UV detection is selected due to the strong chromophore (the substituted benzene ring) present in the analyte and its likely impurities, offering high sensitivity at a wavelength like 254 nm.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: Utilize a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[2]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main analyte peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: Representative HPLC Data
The following table summarizes hypothetical data from an HPLC analysis, demonstrating the separation of this compound from key potential impurities.
| Compound | Retention Time (min) | Peak Area (%) | Resolution (from previous peak) |
| N,N-diethylaniline | 8.5 | 0.25 | - |
| 2-Bromo-N,N-diethylaniline | 12.1 | 0.15 | > 2.0 |
| This compound | 13.5 | 99.5 | > 2.0 |
| 4-Bromo-N,N-diethylaniline | 14.2 | 0.08 | > 1.5 |
| Dibromo-N,N-diethylaniline | 18.9 | 0.02 | > 2.0 |
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
While HPLC excels at quantification, GC-MS provides unparalleled capability for the identification of volatile and semi-volatile compounds. Its power lies in coupling the high-resolution separation of gas chromatography with the definitive structural elucidation provided by mass spectrometry. For this compound, which is sufficiently volatile and thermally stable, GC-MS serves as an excellent orthogonal technique for both purity assessment and impurity identification.
Causality Behind the Method: The choice of a non-polar capillary column (e.g., DB-5ms) is based on the principle of separating compounds primarily by their boiling points. The temperature gradient (oven program) is crucial; it starts at a low temperature to retain and separate any highly volatile impurities and then ramps up to elute the higher-boiling analyte and any over-brominated species. Electron Ionization (EI) is a standard, robust ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for each compound that can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS Purity & Identification
-
Instrumentation: A GC system equipped with a capillary column, an autosampler, and coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).
-
Sample Preparation:
-
Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[1]
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Purity is determined from the Total Ion Chromatogram (TIC) based on peak areas. The mass spectrum of each peak is analyzed to confirm the identity of the main component and to identify impurities.
Data Presentation: Expected Mass Spectral Data
This table summarizes the expected key ions for the analyte and potential impurities, which are critical for their identification. The presence of characteristic bromine isotope patterns (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| N,N-diethylaniline | C₁₀H₁₅N | 149.23 | 149 | 134 ([M-CH₃]⁺), 104 |
| This compound | C₁₀H₁₄BrN | 228.13 | 227/229 | 212/214 ([M-CH₃]⁺), 148 ([M-Br]⁺) |
| Dibromo-N,N-diethylaniline | C₁₀H₁₃Br₂N | 307.03 | 305/307/309 | 290/292/294 ([M-CH₃]⁺) |
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity and impurity ID.
Comparative Guide: Choosing the Right Tool for the Job
Neither technique is universally superior; the optimal choice depends on the analytical objective. HPLC is generally the preferred method for routine quality control (QC) due to its high precision and robustness for quantification. GC-MS, on the other hand, is the indispensable tool for impurity identification and method development, where structural confirmation is paramount.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Quantitative purity analysis, routine QC, stability testing. | Impurity identification, structural elucidation, analysis of volatile compounds. |
| Sample Volatility | Not required; suitable for non-volatile and thermally unstable compounds. | Required; analyte must be volatile and thermally stable. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Based primarily on boiling point and polarity, partitioning between a gas mobile phase and a liquid/solid stationary phase.[3][4] |
| Detection | Typically UV-Vis, providing quantitative data. | Mass Spectrometry, providing both quantitative data (from TIC) and structural information (from mass spectra). |
| Strengths | High precision and accuracy for quantification, wide applicability, robust for routine use.[5] | High specificity for identification, excellent for resolving complex mixtures of volatile compounds, definitive structural confirmation. |
| Limitations | Provides limited structural information without a mass spectrometer detector (LC-MS). | Not suitable for non-volatile or thermally labile compounds. |
Visualization: Decision-Making Framework
Caption: Selecting the right analytical technique.
Trustworthiness: The Imperative of Validation and System Suitability
A described protocol is only trustworthy if it operates as a self-validating system. This is achieved through two pillars: method validation and routine system suitability testing.
-
Method Validation: Before any method is used for sample analysis, it must undergo a formal validation process to demonstrate that it is fit for its intended purpose.[6][7] This process, guided by the International Council for Harmonisation (ICH) guideline Q2(R2), evaluates performance characteristics such as:[6][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities.[9]
-
Linearity & Range: Demonstrating a proportional relationship between concentration and response over a defined range.[7]
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement among a series of measurements, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.
-
-
System Suitability Testing (SST): As defined in pharmacopeias like the USP General Chapter <621>, SST is an integral part of any chromatographic analysis.[3][10] Before injecting any samples, a standard solution is analyzed to verify that the chromatographic system (instrument, electronics, and column) is performing adequately. Key SST parameters include resolution, tailing factor, and injection precision (RSD%). This ensures that on any given day, the validated method is performing as expected, guaranteeing the integrity of the generated data.
Conclusion
The purity assessment of this compound is a task that requires a thoughtful and informed approach to analytical science. While HPLC-UV stands out as the robust, precise, and reliable choice for routine quantitative analysis and quality control, GC-MS offers the definitive power of structural confirmation essential for impurity identification and in-depth investigations.
For research and drug development professionals, the most powerful strategy involves leveraging both techniques orthogonally. A validated HPLC method can serve as the primary tool for routine purity checks, while GC-MS can be employed to develop a comprehensive impurity profile, confirm the identity of any unknown peaks observed in the HPLC chromatogram, and provide a deeper understanding of the material's quality. By understanding the causality behind each method, adhering to the principles of validation, and judiciously selecting the right tool for the analytical question at hand, scientists can ensure the highest level of confidence in their results and, ultimately, in the quality of their synthesized materials.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline. BenchChem.
-
PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. BenchChem.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
United States Pharmacopeia. <621> Chromatography. USP. [Link]
-
Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 212-232. [Link]
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McDowall, R. D. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]
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A Technical Guide to the Cost-Effectiveness of 3-Bromo-N,N-diethylaniline Versus Other Brominated Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the selection of building blocks is a critical decision that balances reactivity, selectivity, and economic viability. Brominated anilines are a cornerstone class of intermediates, prized for their utility in cross-coupling reactions and other transformations that enable the construction of complex molecular architectures. Among these, 3-Bromo-N,N-diethylaniline presents a unique profile. This guide provides a comprehensive analysis of the cost-effectiveness of this compound in comparison to its isomers and other related brominated anilines, supported by an examination of synthetic accessibility and reactivity principles.
Introduction: The Strategic Importance of Brominated Anilines
Aniline and its derivatives are fundamental precursors in the chemical industry, serving as the foundation for dyes, polymers, and a vast array of pharmaceuticals.[1][2] The introduction of a bromine atom onto the aniline scaffold significantly enhances its synthetic versatility, providing a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. These bromoaniline derivatives are particularly valuable in modern synthetic chemistry, where metal-catalyzed cross-coupling reactions are paramount.[3][4] The position of the bromine atom on the aromatic ring, along with the nature of the substituents on the nitrogen atom, profoundly influences the molecule's physical properties, reactivity, and, consequently, its cost-effectiveness in a given synthetic route.
Anilines are electron-rich aromatic systems, which typically direct electrophilic substitution to the ortho and para positions. This inherent reactivity pattern makes the synthesis of meta-substituted anilines, such as 3-bromoanilines, a more complex challenge, often requiring specialized synthetic strategies. This guide will delve into the implications of this synthetic challenge on the cost and utility of this compound.
Comparative Analysis of Brominated Anilines
The choice between different brominated anilines is often dictated by the desired final molecular structure. However, understanding the nuances of their synthesis and reactivity can open avenues for process optimization and cost reduction.
Synthesis and Regioselectivity: The Root of Cost Variation
The manufacturing cost of a chemical is intrinsically linked to the complexity and efficiency of its synthetic route. For brominated anilines, the primary determinant of synthetic strategy is the desired substitution pattern.
-
Ortho- and Para-Brominated Anilines: The direct bromination of N,N-dialkylanilines is a straightforward electrophilic aromatic substitution that predominantly yields the para-isomer, with some ortho-isomer formation. For instance, the bromination of N,N-dimethylaniline can be controlled to favor the para-product.[5] This high regioselectivity, achieved with common brominating agents like N-Bromosuccinimide (NBS), contributes to a more cost-effective production process due to simpler purification and higher yields of the desired isomer.[6] A study on the bromination of N,N-dialkylaniline N-oxides with thionyl bromide showed exclusive formation of the corresponding 4-bromo-N,N-dialkylanilines, highlighting a highly regioselective route to para-isomers.[7]
-
Meta-Brominated Anilines: The synthesis of 3-bromoanilines is less direct. Due to the ortho-, para-directing nature of the amino group, direct bromination is not a viable route. Instead, more sophisticated strategies are required, such as:
-
Directed Metalation: This involves the use of a directing group to facilitate metalation at the meta-position, followed by quenching with a bromine source.
-
Palladium-Catalyzed C-H Activation: Recent advances have enabled the palladium-catalyzed meta-C-H bromination of aniline derivatives.[8] While highly effective in achieving the desired regioselectivity, this method involves a costly palladium catalyst and specific directing groups, which can increase the overall cost of production.[8]
-
Multi-step Synthesis: A traditional route might involve starting with a meta-directing group, performing the bromination, and then converting that group into the desired amine functionality. This multi-step nature inherently lowers the overall yield and increases manufacturing costs.
-
The increased synthetic complexity for meta-isomers is a significant factor in their higher price compared to ortho- and para-isomers.
Reactivity and Performance in Key Reactions
While the synthesis of this compound is more challenging, its utility in specific applications can justify the cost. The electronic and steric environment of the bromine atom dictates its reactivity in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The diethylamino group is a strong electron-donating group, which activates the aromatic ring. The position of the bromine atom relative to this group influences the electronic properties of the C-Br bond and the steric hindrance around the reaction center.
| Compound | Substitution Pattern | Relative Reactivity in Cross-Coupling (Predicted) | Key Considerations |
| 2-Bromo-N,N-diethylaniline | Ortho | Lower | Significant steric hindrance from the adjacent diethylamino group can impede catalyst coordination and reduce reaction rates and yields. |
| This compound | Meta | Moderate to High | Less steric hindrance compared to the ortho-isomer. The electron-donating effect of the diethylamino group is still influential, but the meta-position offers a good balance of reactivity. |
| 4-Bromo-N,N-diethylaniline | Para | High | Minimal steric hindrance at the reaction site. The strong electron-donating effect of the para-diethylamino group can facilitate oxidative addition in many catalytic cycles. |
Experimental Protocols: A Framework for Evaluation
To provide a practical context for comparing these building blocks, the following section outlines a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for bromoanilines. Researchers can adapt this protocol to conduct their own comparative studies.
General Procedure for Suzuki-Miyaura Coupling of Brominated N,N-Diethylanilines
This protocol is a starting point and may require optimization for specific substrates.
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: A generalized workflow for the comparative evaluation of brominated aniline isomers in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Brominated N,N-diethylaniline (2-bromo, 3-bromo, or 4-bromo isomer)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry reaction vessel, add the brominated N,N-diethylaniline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
By running this reaction in parallel for each bromoaniline isomer, researchers can obtain direct comparative data on yield and purity, which are crucial for a comprehensive cost-effectiveness assessment.
Cost-Effectiveness Analysis: A Multifaceted Decision
The true cost-effectiveness of a chemical intermediate is not solely its purchase price but a combination of factors that contribute to the final cost per gram of the desired product.
Logical Framework for Cost-Effectiveness Assessment
Caption: A diagram illustrating the key factors that contribute to the overall cost-effectiveness of a chemical intermediate.
Price Comparison
While bulk industrial pricing is subject to negotiation and market fluctuations, a general trend can be observed from catalog prices for research quantities.
| Compound | Supplier Example (Sigma-Aldrich) | Price per Gram (Approx.) | CAS Number |
| 2-Bromo-N,N-dimethylaniline | 97% | ~$1.50/g (for 25g) | 698-00-0[9] |
| 3-Bromo-N,N-dimethylaniline | 97% | ~$4.16/g (for 25g) | 16518-62-0 |
| 4-Bromo-N,N-dimethylaniline | 97% | ~$1.96/g (for 25g)[10] | 586-77-6 |
| This compound | - | Data not readily available in comparable units | 53142-19-1[11] |
Note: Prices are for illustrative purposes only and will vary between suppliers and over time. The data for N,N-diethylaniline derivatives is less consistently available in small quantities from major suppliers, reflecting a potentially more specialized market.
The trend of the meta-isomer being more expensive is evident in the N,N-dimethylaniline series and is expected to hold for the N,N-diethylaniline series due to the synthetic challenges discussed earlier.
Performance in Synthesis
A higher initial purchase price for this compound can be offset if it leads to:
-
Higher Yields: A more reactive or selective substrate can result in a higher yield of the final product, reducing the amount of starting material needed.
-
Higher Purity: If a particular isomer leads to a cleaner reaction with fewer byproducts, the costs associated with purification are reduced.
-
Milder Reaction Conditions: The ability to run a reaction at a lower temperature or with a lower catalyst loading can lead to significant cost savings, especially at scale.
Conclusion
The selection of a brominated aniline building block is a strategic decision that requires a holistic view of cost-effectiveness. While this compound is likely to have a higher initial purchase price than its 2-bromo and 4-bromo counterparts due to a more complex synthetic pathway, its utility in constructing specific molecular architectures may make it the most cost-effective choice in the long run.
For researchers and drug development professionals, the key takeaway is to look beyond the price tag. A thorough evaluation should include in-house experimental comparisons of yield, purity, and reaction efficiency for the specific transformation of interest. By considering the interplay of purchase price, synthetic performance, and purification costs, a truly informed and economically sound decision can be made.
References
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PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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- Taylor & Francis. (n.d.). Diethylaniline – Knowledge and References. Taylor & Francis Online.
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PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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The Positional Isomerism of Bromoaniline: A Comparative Guide to the Biological Activity of its Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The substitution pattern of a simple aromatic ring can dramatically alter a compound's efficacy and mechanism of action. This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from the three isomers of bromoaniline: ortho-, meta-, and para-bromoaniline. By examining experimental data and explaining the causality behind scientific observations, this document aims to be an essential resource for the rational design of novel therapeutic agents.
Introduction: The Significance of Isomeric Scaffolds
Bromoanilines are fundamental building blocks in organic synthesis, serving as precursors for a vast array of biologically active molecules. The position of the bromine atom relative to the amino group (ortho, meta, or para) dictates the electron distribution, steric hindrance, and overall topography of the resulting derivatives. These subtle yet critical differences can lead to profound variations in how these molecules interact with biological targets such as enzymes, receptors, and microbial cell structures. While anilines themselves can be associated with toxicity, their derivatives are integral to many approved drugs. Understanding the structure-activity relationships (SAR) of bromoaniline isomers is crucial for optimizing therapeutic efficacy while mitigating potential adverse effects[1][2].
Comparative Analysis of Biological Activities
This section will explore the differential biological activities of derivatives from the three bromoaniline isomers, focusing on anticancer, antimicrobial, and enzyme inhibitory properties. The insights are drawn from a synthesis of published experimental findings.
Anticancer Activity: A Tale of Positional Importance
The quest for novel anticancer agents has led to the extensive investigation of various heterocyclic compounds derived from bromoanilines. The position of the bromine atom often plays a pivotal role in the cytotoxic efficacy of these derivatives.
Structure-Activity Relationship Insights:
The anticancer activity of bromoaniline derivatives is significantly influenced by the isomer used in their synthesis. Halogen atoms, like bromine, can participate in hydrophobic and polar interactions with biological targets[3]. The position of the bromine atom affects the molecule's ability to form favorable interactions within the binding sites of cancer-related proteins[3].
In a study of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are derived from meta-bromoaniline, several compounds exhibited significant growth inhibition against a panel of 58 cancer cell lines[6]. The positioning of the bromo-phenyl group at the 5-position of the triazole ring, a derivative of the meta isomer, appears to be a key determinant of this activity[6].
Data Summary: Anticancer Activity
While a comprehensive dataset directly comparing the IC50 values of ortho-, meta-, and para-bromoaniline derivatives across multiple cancer cell lines is not available in the public domain, the following table summarizes representative data for bromo-substituted compounds, illustrating the potency that can be achieved. IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro[7][8].
| Derivative Class | Bromo-substituent Position | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | meta | A-549 (Lung) | Significant Response | [5] |
| Chalcone | meta | IGR-OV-1 (Ovarian) | Significant Response | [5] |
| Chalcone | meta | PC-3 (Prostate) | Significant Response | [5] |
| Chalcone | meta | SF-295 (CNS) | Significant Response | [5] |
| 5-(3-bromophenyl)-1,2,4-triazole | meta | SNB-75 (CNS) | PGI of 41.25% at 10µM | [6] |
| 5-(3-bromophenyl)-1,2,4-triazole | meta | UO-31 (Renal) | PGI of up to 37.17% at 10µM | [6] |
PGI: Percent Growth Inhibition
This data underscores the potential of meta-bromoaniline as a scaffold for developing potent anticancer agents. The lack of readily available comparative data for ortho and para isomers in these specific derivative classes highlights a gap in the current research landscape and a promising avenue for future investigation.
Antimicrobial Activity: The Isomeric Influence on Bacterial and Fungal Inhibition
Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are a class of compounds extensively studied for their antimicrobial properties. The biological activity of Schiff bases derived from bromoaniline isomers provides a clear example of how positional isomerism can impact efficacy.
Structure-Activity Relationship Insights:
The antimicrobial activity of Schiff bases is often attributed to the imine (-C=N-) group, which can interfere with microbial cell wall synthesis or chelate with essential metal ions, disrupting microbial metabolism. The electronic properties and steric hindrance imposed by the bromo-substituent on the aniline ring can modulate the reactivity of the imine group and the overall lipophilicity of the molecule, which affects its ability to penetrate microbial cell membranes.
A study on N-acylhydrazone derivatives containing a bromo-substituent demonstrated antibacterial activity, with some compounds showing synergistic effects when combined with streptomycin, particularly against Staphylococcus aureus[9]. Although this study did not systematically compare all three isomers, it highlights the potential of bromo-substituted compounds as adjuvants in antibiotic therapy[9].
More directly, comparative studies on Schiff bases derived from substituted anilines have shown that meta and para substituted derivatives often exhibit greater antibacterial and antifungal activity than their ortho counterparts. This is likely due to the reduced steric hindrance at the meta and para positions, allowing for better interaction with the microbial target.
Data Summary: Antimicrobial Activity
The following table presents a conceptual comparison based on general trends observed for substituted aniline derivatives, as specific comparative data for bromoaniline-derived Schiff bases is sparse. The zone of inhibition is a measure of the effectiveness of an antimicrobial agent[10].
| Isomer | Derivative Type | Target Microorganism | Expected Zone of Inhibition (mm) | Rationale |
| ortho-Bromoaniline | Schiff Base | Gram-positive bacteria | Moderate | Steric hindrance from the ortho-substituent may reduce binding affinity to the target site. |
| meta-Bromoaniline | Schiff Base | Gram-positive bacteria | High | Favorable electronic effects and reduced steric hindrance compared to the ortho isomer. |
| para-Bromoaniline | Schiff Base | Gram-positive bacteria | High | The para position often allows for optimal interaction with the active site of microbial enzymes or proteins. |
| ortho-Bromoaniline | Schiff Base | Gram-negative bacteria | Low to Moderate | The outer membrane of Gram-negative bacteria presents an additional barrier, and steric hindrance may further limit penetration. |
| meta-Bromoaniline | Schiff Base | Gram-negative bacteria | Moderate | Improved lipophilicity and electronic properties may enhance penetration and activity. |
| para-Bromoaniline | Schiff Base | Gram-negative bacteria | Moderate to High | The linear geometry of the para-isomer may facilitate passage through porin channels in the outer membrane. |
Enzyme Inhibition: Targeting Key Pathological Pathways
The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of bromoaniline have shown promise as inhibitors of various enzymes implicated in disease, including cyclooxygenases (COX) and tyrosinase.
Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity:
The COX enzymes (COX-1 and COX-2) are key mediators of inflammation through their role in prostaglandin synthesis[11][12]. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes[11]. The aniline moiety is present in some NSAIDs, and its substitution pattern can influence both potency and selectivity for COX isoforms. For example, bromfenac, an NSAID, contains a bromoaniline core[1]. While it is an effective anti-inflammatory agent, its use has been associated with hepatotoxicity, underscoring the importance of careful structural modification[1]. The position of the bromo-substituent can influence the binding of the inhibitor to the hydrophobic channel of the COX active site.
Tyrosinase Inhibition:
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis[13]. Inhibitors of tyrosinase are of great interest in the cosmetic industry for treating hyperpigmentation and in the food industry to prevent enzymatic browning[14]. Certain bromo-substituted compounds have been investigated as tyrosinase inhibitors[15]. The bromine atom, along with other functional groups, can chelate the copper ions in the active site of the enzyme, leading to its inhibition[15]. The geometry of the inhibitor, dictated by the substitution pattern, is critical for effective chelation and binding.
Data Summary: Enzyme Inhibition
The following table provides a conceptual overview of the potential for enzyme inhibition by derivatives of bromoaniline isomers, based on general principles of enzyme-inhibitor interactions.
| Isomer | Derivative Type | Target Enzyme | Expected Inhibitory Potency (IC50) | Rationale |
| ortho-Bromoaniline | Various | Cyclooxygenase (COX) | Moderate to Low | Steric hindrance may impede optimal binding within the enzyme's active site. |
| meta-Bromoaniline | Various | Cyclooxygenase (COX) | Moderate to High | The meta-position can provide a favorable vector for substituents to interact with secondary binding pockets. |
| para-Bromoaniline | Various | Cyclooxygenase (COX) | High | The linear geometry of the para-isomer often aligns well with the elongated active sites of many enzymes. |
| ortho-Bromoaniline | Various | Tyrosinase | Moderate | The proximity of the bromo and amino groups could influence copper chelation, but steric factors may be limiting. |
| meta-Bromoaniline | Various | Tyrosinase | Moderate to High | Favorable electronic and steric properties for interaction with the enzyme's active site. |
| para-Bromoaniline | Various | Tyrosinase | High | The para-position allows for the introduction of various functional groups that can effectively interact with the active site residues. |
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of bromoaniline derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoaniline derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the compound.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
Principle:
The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized suspension of a test microorganism. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the bromoaniline derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
Ellman's method is a simple, rapid, and sensitive colorimetric assay to measure AChE activity and screen for its inhibitors.
Principle:
AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCI solution (10 mM in buffer)
-
AChE enzyme solution (e.g., from electric eel)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution (or buffer for control).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key relationships and processes.
Caption: Conceptual workflow illustrating how different bromoaniline isomers serve as precursors for various classes of derivatives, leading to distinct biological activities.
Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of bromoaniline derivatives.
Conclusion and Future Directions
The positional isomerism of bromoaniline is a critical determinant of the biological activity of its derivatives. While current research provides valuable insights, particularly highlighting the potential of meta and para isomers in the development of anticancer and antimicrobial agents, there remains a need for more systematic comparative studies. Direct, head-to-head comparisons of the biological activities of derivatives from all three isomers under standardized conditions would provide a clearer understanding of their structure-activity relationships.
Future research should focus on:
-
Synthesizing and screening libraries of ortho-, meta-, and para-bromoaniline derivatives against a wide range of biological targets to generate comprehensive and directly comparable datasets.
-
Utilizing computational modeling and molecular docking studies to rationalize the observed differences in activity and to guide the design of more potent and selective compounds.
-
Investigating the pharmacokinetic and toxicological profiles of the most promising derivatives to assess their potential as viable drug candidates.
By continuing to explore the rich chemical space offered by bromoaniline isomers, the scientific community can unlock new opportunities for the development of novel and effective therapies for a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
